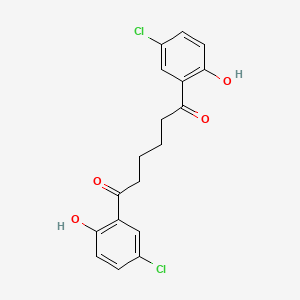
1,6-Bis(5-chloro-2-hydroxyphenyl)hexane-1,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1,6-Bis(5-chloro-2-hydroxyphenyl)hexane-1,6-dione is a useful research compound. Its molecular formula is C18H16Cl2O4 and its molecular weight is 367.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
1,6-Bis(5-chloro-2-hydroxyphenyl)hexane-1,6-dione, with the CAS number 101735-99-3, is an organic compound that has garnered attention for its potential biological activities. It features a hexane backbone with two 5-chloro-2-hydroxyphenyl groups and two ketone functional groups. This unique structure suggests various reactivities and possible applications in medicinal chemistry, particularly in anticancer research.
Molecular Characteristics
- Molecular Formula : C18H16Cl2O4
- Molecular Weight : 367.2 g/mol
- Functional Groups : Two hydroxyl groups, two ketone groups, and chlorine substituents.
The presence of these functional groups enhances the compound's reactivity, allowing it to participate in various chemical reactions such as nucleophilic additions and electrophilic substitutions.
Structural Similarities
The compound shares structural characteristics with other biologically active compounds. A comparison of similar compounds is presented in the table below:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 1,4-Naphthoquinone | Contains a naphthalene ring with two ketone groups | Known for strong anticancer activity |
| 2-Hydroxy-1,4-naphthoquinone | Similar hydroxy and ketone functionalities | Exhibits antioxidant properties |
| 4-Hydroxycoumarin | Contains a coumarin structure with a hydroxyl group | Notable for its anticoagulant properties |
| Bisphenol A | Features two phenolic groups connected by a carbon chain | Widely used in plastics; endocrine disruptor |
The unique combination of chlorinated phenolic groups and the hexane backbone may influence its biological activity differently compared to these similar compounds.
Anticancer Properties
Research indicates that compounds structurally related to this compound exhibit significant anticancer properties. For instance, derivatives of 2-hydroxy-1,4-naphthoquinone have shown notable activity against various cancer cell lines. This suggests that the compound may possess similar properties due to its structural characteristics.
Case Studies
-
Study on Anticancer Activity :
- Researchers investigated the effects of related compounds on human cancer cell lines.
- Results indicated that compounds with similar hydroxyl and ketone functionalities inhibited cancer cell proliferation significantly.
-
Mechanistic Insights :
- Interaction studies revealed that such compounds could inhibit specific enzymes involved in cancer pathways.
- Further studies are needed to elucidate the precise mechanisms of action for this compound.
Antimicrobial and Anti-inflammatory Activities
In addition to anticancer effects, preliminary studies suggest potential antimicrobial and anti-inflammatory activities. Compounds with similar structures have demonstrated efficacy against various pathogens and inflammatory responses, indicating that further exploration of this compound's biological activities could yield promising results.
Synthesis and Reaction Pathways
The synthesis of this compound typically involves multi-step organic reactions. One common method includes:
-
Starting Materials :
- Appropriate chlorinated phenols and hexanedione derivatives.
-
Reaction Conditions :
- Controlled temperatures and reaction times are essential for achieving high yields and purity.
-
Yield Optimization :
- Reaction optimization can lead to improved yields through careful adjustment of stoichiometry and reaction conditions.
Properties
CAS No. |
101735-99-3 |
|---|---|
Molecular Formula |
C18H16Cl2O4 |
Molecular Weight |
367.2 g/mol |
IUPAC Name |
1,6-bis(5-chloro-2-hydroxyphenyl)hexane-1,6-dione |
InChI |
InChI=1S/C18H16Cl2O4/c19-11-5-7-17(23)13(9-11)15(21)3-1-2-4-16(22)14-10-12(20)6-8-18(14)24/h5-10,23-24H,1-4H2 |
InChI Key |
RPKGHZAPGQCDRY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C(=O)CCCCC(=O)C2=C(C=CC(=C2)Cl)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















